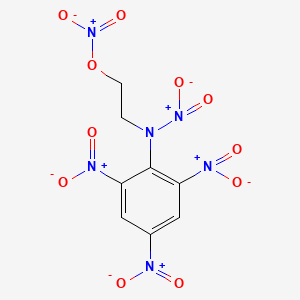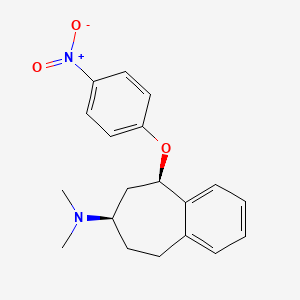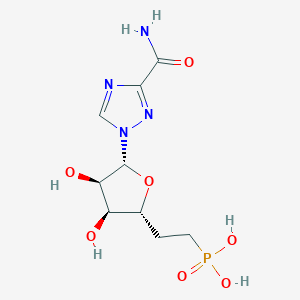
Urbacide
描述
Synthesis Analysis
Recent advancements have focused on the synthesis of ureas and carbamates from amines and CO2 under mild conditions, offering an efficient method for producing these compounds. The synthesis involves the catalyzed reaction of amines with gaseous carbon dioxide, generating carbamic acids that are then converted into the desired ureas or carbamates through specific reactions (Peterson, Stucka, & Dinsmore, 2010).
Molecular Structure Analysis
The molecular structure of ureas and related compounds has been extensively analyzed through various spectroscopic techniques. For instance, novel N-phosphinyl ureas were synthesized and characterized, providing valuable insights into their conformation and stability. These studies utilize NMR, IR, UV, and X-ray crystallography to elucidate the structural features influencing their chemical behavior and potential applications (Gholivand & Dorosti, 2011).
Chemical Reactions and Properties
The catalytic synthesis of cyclic carbamates and ureas involves novel methodologies that highlight the versatility of these compounds in forming bioactive structures. These processes leverage hydrogen atom transfer and radical-polar crossover mechanisms to produce a variety of ring sizes, demonstrating the functional-group tolerance and scalability of these synthesis methods (Nagai, Mimata, Terada, Sebe, & Shigehisa, 2020).
科学研究应用
苯噻唑酮的线粒体靶位
苯噻唑酮通常用于控制蜘蛛螨,最初被认为是一种神经毒素,但有人提出它具有线粒体靶位。研究表明,苯噻唑酮与二斑叶螨的线粒体III复合物之间存在生化相互作用,暗示其通过抑制细胞色素b Qo位点的III复合物来发挥作用。对苯噻唑酮机制的了解可以为更有效的害虫控制的应用和开发提供信息(Nieuwenhuyse et al., 2012)。
微胶囊化用于害虫控制
对植物提取物(如番荔枝种子)的微胶囊化已被用于害虫控制。这种方法增强了稳定性,并提高了对二斑叶螨等害虫的靶向效果。微胶囊化显示出为开发环保、可持续的害虫控制策略提供希望(Maciel et al., 2019)。
对蜘蛛螨卵的杀卵作用
对系统性杀菌剂苯唑醇对二斑叶螨卵孵化的作用进行的研究表明其在减少卵孵化方面的有效性。了解这类化合物的具体作用有助于制定针对农业环境中害虫种群管理的有针对性策略(Spadafora & Lindquist, 1972)。
对农业锈菌的影响
三唑酮对农业中重要的锈菌的影响已被研究,以了解其对侵染小麦和蚕豆叶的真菌超微结构的影响。这类研究对改进杀菌剂和更有效地管理作物疾病至关重要(Pring, 1984)。
杀螨剂的经济重要性
杀螨剂在控制植食性螨虫方面的经济影响凸显了这些化合物在农业中的必要性。了解它们的使用、抗药性发展和新的作用方式对于可持续农业和有效的害虫控制至关重要(Van Leeuwen et al., 2015)。
未来方向
The evidence suggests that in the Donbas region and the south, Russian forces are systematically destroying infrastructure to take and hold territory . The Russian military will continue to reject the principles of distinction, proportionality, and necessity, aiming to cripple Ukraine’s critical national infrastructure and to weaponize chaos, destruction, and civilian harm .
作用机制
Target of Action
Urbacide, a term derived from urban studies, refers to the deliberate and premeditated destruction of cities, their iconic architecture, and their identity . The primary target of urbacide is the city itself, with the aim of disrupting its structure, functionality, and identity .
Mode of Action
Urbacide operates through a series of actions that lead to the degradation and eventual destruction of urban environments . This involves the implementation of policies, practices, and processes that promote the deterioration of cities, leading to their inability to facilitate the daily lives of their inhabitants . The actions of urbicidal practices can be seen in the eradication of slums, abandonment of neighborhoods, and urban catastrophes .
Biochemical Pathways
These disruptions can be likened to alterations in biochemical pathways, leading to downstream effects such as social dislocation, economic decline, and cultural erosion .
Result of Action
The molecular and cellular effects of urbacide manifest as physical changes in the urban environment and socio-economic impacts on the city’s inhabitants . This includes the destruction of buildings and infrastructure, displacement of populations, and the erosion of cultural and social systems .
Action Environment
Environmental factors play a significant role in influencing the action, efficacy, and stability of urbacide . These factors can include political, economic, and social conditions, as well as geographical and climatic factors. For instance, political instability, economic decline, social unrest, and natural disasters can all contribute to the acceleration of urbacide .
属性
IUPAC Name |
[dimethylcarbamothioylsulfanyl(methyl)arsanyl] N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15AsN2S4/c1-8(13-6(11)9(2)3)14-7(12)10(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDDEJAABOMVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)S[As](C)SC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15AsN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179210 | |
| Record name | Urbacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urbacid | |
CAS RN |
2445-07-0 | |
| Record name | Bis(dimethylthiocarbamylthio)methyl arsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urbacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urbacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URBACIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341POS0YBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the efficacy of Urbacide against Cercospora capsici, the fungus causing leaf spot in chili peppers?
A2: While the provided research doesn't directly assess the efficacy of Urbacide against Cercospora capsici, it highlights that other fungicides like flusilazole and myclobutanil demonstrate strong inhibitory effects against this pathogen []. Further research is needed to evaluate the specific impact of Urbacide on Cercospora capsici.
Q2: Does Urbacide effectively control the growth of Nigrospora panici?
A3: The research indicates that a mixture of Thiram, Ziram, and Urbacide shows some effectiveness in inhibiting the mycelial growth of Nigrospora panici, although its efficacy is lower compared to Carbendazim []. More specifically, while Carbendazim exhibits an EC50 value of 0.017 µg/mL, the specific EC50 value for the Urbacide-containing mixture is not provided in the study [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)


![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/structure/B1208556.png)







